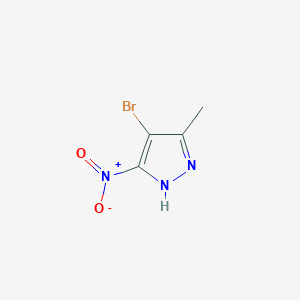

4-bromo-5-methyl-3-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUWTSNDTLVFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361329 | |

| Record name | 4-bromo-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70951-96-1 | |

| Record name | 4-bromo-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-bromo-5-methyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-bromo-5-methyl-3-nitro-1H-pyrazole. While a complete set of experimentally-derived spectra for this specific molecule is not widely available in published literature, this document serves as a comprehensive, predictive guide based on established spectroscopic principles and data from structurally analogous compounds. By understanding the influence of each functional group on the pyrazole core, researchers can effectively identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrazole ring, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural features—a bromine atom, a methyl group, and a nitro group—each impart a unique signature on the molecule's spectroscopic profile.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The ¹H NMR spectrum is expected to show two primary signals: one for the N-H proton of the pyrazole ring and another for the methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | 12.0 - 14.0 | Broad Singlet | 1H | The acidic proton on the nitrogen of the pyrazole ring typically appears as a broad signal at a high chemical shift. This broadening is due to quadrupole interactions with the nitrogen atom and potential intermolecular proton exchange. The exact chemical shift can be highly dependent on the solvent and concentration. |

| -CH₃ | 2.3 - 2.6 | Singlet | 3H | The methyl group at the C5 position is expected to resonate in this region. The electron-withdrawing nature of the adjacent nitro and bromo-substituted pyrazole ring will cause a slight downfield shift compared to a simple alkyl-substituted pyrazole. |

Experimental Insight: The observation of the N-H proton can be challenging. In protic solvents like D₂O or CD₃OD, this proton can exchange with the solvent's deuterium, leading to its signal disappearing from the spectrum. To confirm its presence, running the experiment in a dry, aprotic solvent such as DMSO-d₆ is recommended.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment of the pyrazole ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 145 - 155 | This carbon is attached to the electron-withdrawing nitro group, which will cause a significant downfield shift. |

| C4 | 95 - 105 | The bromine atom attached to this carbon will induce a downfield shift, though less pronounced than the nitro group's effect. |

| C5 | 135 - 145 | This carbon is attached to the methyl group and is part of the pyrazole ring, leading to a downfield shift characteristic of aromatic/heteroaromatic carbons. |

| -CH₃ | 10 - 15 | The methyl carbon will appear in the typical aliphatic region. |

Methodology for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the key vibrational bands will be from the N-H, C=N, C=C, and NO₂ groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3100 - 3300 | Medium, Broad | Stretching |

| C-H (methyl) | 2900 - 3000 | Medium | Stretching |

| C=N / C=C (pyrazole ring) | 1500 - 1650 | Medium to Strong | Stretching |

| NO₂ | 1500 - 1560 and 1300 - 1370 | Strong | Asymmetric and Symmetric Stretching |

| C-Br | 500 - 600 | Medium | Stretching |

Causality in IR Interpretation: The nitro group's presence is strongly indicated by two intense absorption bands due to the asymmetric and symmetric stretching of the N-O bonds. Aromatic nitro compounds typically show these bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions.[1][2][3] The C-Br stretch appears in the fingerprint region and can be more difficult to assign definitively.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Molecular Ion and Fragmentation

The molecular weight of this compound (C₄H₄BrN₃O₂) is approximately 220.96 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.[4]

-

Molecular Ion (M⁺): Expect to see two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation for nitro compounds is the loss of the nitro group (a loss of 46 Da).

-

Loss of Br: Cleavage of the C-Br bond would result in a fragment with the loss of 79 or 81 Da.

-

Loss of HCN: Pyrazole rings can undergo ring fragmentation, often involving the loss of HCN (a loss of 27 Da).

-

Self-Validating Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that may show a more prominent molecular ion peak.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions. The isotopic pattern of bromine serves as a built-in validation for the presence of this halogen.

Visualizing the Spectroscopic Workflow

Figure 2. A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust framework for the spectroscopic identification and characterization of this compound. By leveraging the predictive power of established spectroscopic principles and data from related compounds, researchers can confidently acquire and interpret the NMR, IR, and MS data for this molecule. The detailed protocols and interpretive rationale presented herein are designed to support the work of scientists in the field of drug discovery and development.

References

- 1. [PDF] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | Semantic Scholar [semanticscholar.org]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-bromo-5-methoxy-1H-pyrazole | C4H5BrN2O | CID 67388385 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 4-bromo-5-methyl-3-nitro-1H-pyrazole

An In-Depth Technical Guide to 4-bromo-5-methyl-3-nitro-1H-pyrazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. The pyrazole core is a well-established pharmacophore, and the specific arrangement of bromo, methyl, and nitro substituents on this scaffold offers a unique combination of reactivity and physicochemical properties. This document details the compound's known physical and chemical characteristics, proposes a detailed synthetic pathway with mechanistic insights, and explores its potential reactivity for creating diverse molecular libraries. Furthermore, it outlines standard protocols for its analytical characterization and discusses its promising applications as a versatile building block in the development of novel therapeutic agents.

Introduction to the Pyrazole Scaffold and the Target Molecule

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Many clinically approved drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its importance in pharmaceutical design.[3]

This compound (CAS No. 70951-96-1, for the isomeric 4-Bromo-3-methyl-5-nitro-1H-pyrazole) is a substituted pyrazole that presents a compelling profile for further chemical exploration.[4] The molecule incorporates three key functional groups that dictate its utility:

-

A Bromo Group: Positioned at the 4-position, this halogen serves as an excellent synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.[5]

-

A Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the pyrazole ring. It can also be chemically reduced to an amino group, providing an additional point for derivatization.

-

A Methyl Group: This small alkyl group can influence the compound's solubility, lipophilicity, and steric profile, which are critical parameters for tuning pharmacokinetic properties in drug candidates.

This guide serves as a technical resource for scientists aiming to leverage the unique chemical architecture of this compound for synthetic and medicinal chemistry applications.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The available data for this compound and its close isomers are summarized below.

Data Presentation

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 70951-96-1 (Isomer: 4-Bromo-3-methyl-5-nitro-1H-pyrazole) | [4] |

| Molecular Formula | C₄H₄BrN₃O₂ | [4][6] |

| Molecular Weight | 206.00 g/mol | [4][6] |

| Appearance | Colorless crystal | [6] |

| Solubility | Low solubility in water | [6] |

| Stability | Reported to have moderate to high stability, but is susceptible to degradation by heat and light. | [6] |

Synthesis and Mechanistic Insights

A robust synthetic protocol is essential for accessing sufficient quantities of the target molecule for research purposes. While specific literature on the synthesis of this compound is sparse, a logical pathway can be designed based on established pyrazole chemistry, involving the sequential nitration and bromination of a suitable precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned starting from 3-methyl-1H-pyrazole. The process involves two key electrophilic substitution reactions on the pyrazole ring. The order of these reactions is critical to achieving the desired regiochemistry. Nitration is typically performed first, as the nitro group is a deactivating meta-director, which would direct subsequent bromination to the 4-position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Nitration of 3-Methyl-1H-pyrazole

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 25 mL) to 0°C in an ice-salt bath.

-

Reagent Addition: Slowly add 3-methyl-1H-pyrazole (8.2 g, 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 6 mL) dropwise to cooled (0°C) concentrated sulfuric acid (15 mL).

-

Reaction: Add the nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate of 3-methyl-5-nitro-1H-pyrazole should form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Bromination of 3-Methyl-5-nitro-1H-pyrazole

-

Dissolution: Dissolve the dried 3-methyl-5-nitro-1H-pyrazole (12.7 g, 0.1 mol) in acetonitrile (150 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the solution in portions over 30 minutes.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the final product.

Chemical Reactivity and Derivatization Potential

The true value of this compound for researchers lies in its potential for chemical modification. The bromo and nitro groups serve as orthogonal synthetic handles for diversification.

Key Reaction Pathways

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 4-position is a prime site for Suzuki, Stille, Heck, and Sonogashira coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[7]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine (NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting 4-bromo-5-methyl-1H-pyrazol-3-amine is a valuable intermediate itself, as the amino group can be acylated, alkylated, or converted into a diazonium salt for further transformations.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthesis pathway for 4-Bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1). This document is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic chemistry of pyrazole derivatives. The guide will delve into the strategic considerations for the synthesis, detailed experimental protocols, and the underlying chemical principles.

Introduction and Strategic Overview

This compound is a substituted pyrazole with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] The strategic design of its synthesis hinges on the sequential introduction of the bromo and nitro functional groups onto a 5-methylpyrazole backbone. The regioselectivity of these electrophilic substitution reactions is a key consideration in determining the overall efficiency of the synthesis.

Two primary synthetic strategies can be envisioned:

-

Route A: Nitration of 4-bromo-3-methyl-1H-pyrazole.

-

Route B: Bromination of 3-methyl-5-nitro-1H-pyrazole.

The choice between these routes depends on the directing effects of the substituents on the pyrazole ring and the availability of the starting materials. This guide will focus on a logical and efficient pathway, commencing with a commercially available or readily synthesized starting material.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process starting from 3-methyl-1H-pyrazole:

-

Nitration: Electrophilic nitration of 3-methyl-1H-pyrazole to yield 3-methyl-5-nitro-1H-pyrazole.

-

Bromination: Electrophilic bromination of 3-methyl-5-nitro-1H-pyrazole to afford the final product, this compound.

This sequence is proposed based on the directing effects of the methyl and nitro groups on the pyrazole ring.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthesis.

Step 1: Synthesis of 3-Methyl-5-nitro-1H-pyrazole

Principle: The nitration of pyrazoles is a well-established electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.[2]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 3-Methyl-1H-pyrazole | 1453-58-3 | 82.10 g/mol | 10.0 g |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | 50 mL |

| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 g/mol | 25 mL |

| Ice | N/A | 18.02 g/mol | As needed |

| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 g/mol | As needed |

| Dichloromethane | 75-09-2 | 84.93 g/mol | 200 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 10.0 g of 3-methyl-1H-pyrazole to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

-

Once the pyrazole is completely dissolved, prepare a nitrating mixture by cautiously adding 25 mL of concentrated nitric acid to a separate beaker and cooling it in an ice bath.

-

Add the cold nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, continue stirring at 0-10 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-methyl-5-nitro-1H-pyrazole.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

Principle: The bromination of the nitrated pyrazole is another electrophilic aromatic substitution. The nitro group is deactivating, but the pyrazole ring is still sufficiently activated for bromination to occur at the C4 position.[3]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 3-Methyl-5-nitro-1H-pyrazole | 1603-40-3 | 127.09 g/mol | 5.0 g |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 50 mL |

| Bromine | 7726-95-6 | 159.81 g/mol | (to be calculated) |

| Sodium Thiosulfate (10% aq. solution) | 7772-98-7 | 158.11 g/mol | As needed |

| Water | 7732-18-5 | 18.02 g/mol | As needed |

| Dichloromethane | 75-09-2 | 84.93 g/mol | 150 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |

Procedure:

-

Dissolve 5.0 g of 3-methyl-5-nitro-1H-pyrazole in 50 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Calculate the stoichiometric amount of bromine required. Slowly add the bromine dropwise to the stirred solution at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing 200 mL of cold water.

-

Quench any excess bromine by the dropwise addition of a 10% aqueous sodium thiosulfate solution until the orange color disappears.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield a crystalline solid.[4]

Characterization

The identity and purity of the synthesized this compound (CAS 70951-96-1) should be confirmed using standard analytical techniques, including:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substituents.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-O stretching of the nitro group).

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Bromine is toxic, corrosive, and volatile. All manipulations should be performed in a fume hood with appropriate PPE.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Always add acid to water, never the other way around, to dissipate the heat of dilution.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for further investigation and application in various fields of chemical and pharmaceutical research.

References

discovery and history of 4-bromo-5-methyl-3-nitro-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Chemistry of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The unique electronic distribution within the pyrazole ring, with a pyrrole-like nitrogen and a pyridine-like nitrogen, allows for versatile functionalization through electrophilic and nucleophilic reactions.[5] The ability to introduce various substituents at specific positions on the pyrazole core is crucial for modulating the physicochemical and biological properties of these compounds. This guide focuses on a specific, highly functionalized derivative: this compound. Due to the tautomeric nature of N-unsubstituted pyrazoles, this compound can also be named 4-bromo-3-methyl-5-nitro-1H-pyrazole.

While a singular "discovery" event for this molecule is not prominent in the historical literature, its existence and synthesis can be understood as a logical progression in the exploration of pyrazole chemistry. This guide will, therefore, provide a comprehensive overview of its plausible synthetic pathway, rooted in the fundamental principles of electrophilic substitution on the pyrazole ring.

A Plausible Synthetic Pathway: An Electrophilic Substitution Strategy

The synthesis of this compound can be logically achieved through a two-step electrophilic substitution sequence starting from 3-methyl-1H-pyrazole. The order of these substitutions—bromination and nitration—is critical to achieving the desired regiochemistry. The proposed strategy involves an initial bromination at the most reactive position, followed by nitration of the resulting brominated intermediate.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Starting Material: 3-Methyl-1H-pyrazole

The journey begins with the synthesis of the precursor, 3-methyl-1H-pyrazole. A common and effective method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound, or its equivalent, with hydrazine.[6]

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydrazine hydrate (1.0 eq.) and 2-butene-1,4-diol (1.1 eq.).

-

Acid Catalyst: Slowly add the mixture to an 80% sulfuric acid solution containing a catalytic amount of sodium iodide at 120°C.

-

Reaction and Distillation: Heat the reaction mixture to 155°C while distilling off water.

-

Workup: After cooling, neutralize the reaction mixture with a 15% sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., 1,2-dichloroethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-methyl-1H-pyrazole.[6]

Step 2: Regioselective Bromination of 3-Methyl-1H-pyrazole

The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and, therefore, the most reactive.[7] The methyl group at the C3 position further activates the ring towards electrophilic substitution. Thus, the bromination of 3-methyl-1H-pyrazole is expected to proceed with high regioselectivity to yield 4-bromo-3-methyl-1H-pyrazole.[8][9]

Experimental Protocol: Synthesis of 4-Bromo-3-methyl-1H-pyrazole

-

Reagents: To a solution of 3-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford 4-bromo-3-methyl-1H-pyrazole.

Caption: Mechanism of electrophilic bromination at the C4 position of 3-methyl-1H-pyrazole.

Step 3: Nitration of 4-Bromo-3-methyl-1H-pyrazole

With the C4 position blocked by a bromine atom, the subsequent nitration will be directed to one of the remaining available carbon atoms, C3 or C5. The directing effects of the existing substituents (methyl and bromo) and the reaction conditions will determine the final regiochemical outcome. Nitration of pyrazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid.[10]

Experimental Protocol: Synthesis of this compound

-

Nitrating Mixture: In a flask cooled in an ice bath, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid.

-

Addition of Substrate: Slowly add 4-bromo-3-methyl-1H-pyrazole (1.0 eq.) to the cold nitrating mixture with vigorous stirring, ensuring the temperature remains low.

-

Reaction: Allow the reaction to proceed at a low temperature for a specified period, monitoring by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Isolation and Purification: The solid precipitate is collected by filtration, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure this compound.[11]

| Step | Reactants | Key Reagents | Expected Product |

| 1 | Hydrazine hydrate, 2-butene-1,4-diol | H₂SO₄, NaI (cat.) | 3-Methyl-1H-pyrazole |

| 2 | 3-Methyl-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-3-methyl-1H-pyrazole |

| 3 | 4-Bromo-3-methyl-1H-pyrazole | HNO₃, H₂SO₄ | This compound |

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the substitution pattern on the pyrazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds of the pyrazole ring, as well as strong absorptions corresponding to the nitro group (NO₂).

Potential Applications and Future Outlook

Substituted pyrazoles are of significant interest in drug discovery.[4] The introduction of a nitro group can modulate the electronic properties and biological activity of the molecule. Nitropyrazole derivatives have been investigated for a range of therapeutic applications.[3] The bromo-substituent on this compound also serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening in drug discovery programs.[13]

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]

- 7. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Strategic Reactivity of the C4-Bromine Atom in Pyrazoles: A Technical Guide for Synthetic Innovation

Abstract

The 4-bromopyrazole scaffold is a cornerstone in contemporary synthetic and medicinal chemistry. Its strategic importance lies not merely in the presence of the pyrazole core, a privileged pharmacophore, but in the nuanced and versatile reactivity of the C4-bromine atom. This guide provides an in-depth exploration of the chemical behavior of this functional handle, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will dissect the key factors governing its reactivity and provide field-proven insights into its application in major reaction classes, including transition-metal-catalyzed cross-coupling, metal-halogen exchange, directed metalation, and nucleophilic aromatic substitution. This document is designed to be a practical and authoritative resource, bridging fundamental principles with actionable experimental protocols.

Introduction: The 4-Bromopyrazole as a Versatile Synthetic Intermediate

The pyrazole ring system is a recurring motif in a multitude of biologically active molecules, finding applications as anti-inflammatory, anti-cancer, and neurological agents.[1] Consequently, methods for the controlled functionalization of the pyrazole core are of paramount importance. The introduction of a bromine atom at the C4 position provides a highly versatile and reactive handle for a wide array of chemical transformations. 4-Bromopyrazoles serve as critical building blocks for the synthesis of pharmaceuticals and agrochemicals, such as pesticides, herbicides, and fungicides.[1]

The reactivity of the bromine atom in 4-bromopyrazoles is primarily dictated by the strength of the carbon-bromine (C-Br) bond. In the context of palladium-catalyzed cross-coupling reactions, the general reactivity trend for halopyrazoles follows the order of bond strength: C-I < C-Br < C-Cl.[2] This places 4-bromopyrazoles in a favorable position, offering a good balance of reactivity and stability, often providing higher yields and fewer side reactions, such as dehalogenation, compared to their iodo-counterparts.[2][3]

This guide will systematically explore the primary reaction pathways available to 4-bromopyrazoles, providing a framework for the strategic design of synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C4-Functionalization

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of 4-bromopyrazoles, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the arylation, heteroarylation, and vinylation of the C4 position of the pyrazole ring. The reaction of a 4-bromopyrazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base is a cornerstone of modern drug discovery.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and pre-catalysts (e.g., XPhos Pd G2) often provide superior yields, especially with challenging substrates.[2]

-

Base: The base plays a crucial role in the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, and often requires empirical optimization.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically employed to facilitate the dissolution of both the organic and inorganic reaction components.

Comparative Reactivity of 4-Halopyrazoles in Suzuki-Miyaura Coupling

| Halogen | Catalyst System | Base | Relative Reactivity | Representative Yields (%) | Notes |

| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | Highest | 85-95 | Most reactive, but can be prone to dehalogenation side reactions.[2] |

| Bromo | XPhos Pd G2 | K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[2] |

| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

Materials:

-

4-Bromopyrazole derivative (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.5 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Seal the tube and heat the reaction mixture (e.g., 90-100 °C) with stirring for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.[1]

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-arylpyrazoles. This reaction involves the palladium-catalyzed coupling of a 4-bromopyrazole with a primary or secondary amine in the presence of a strong base.

Causality Behind Experimental Choices:

-

Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, and tBuXPhos are often required to facilitate the reductive elimination step and prevent catalyst decomposition.

-

Base: Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or Cs₂CO₃ are typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Substrate Scope: While highly effective for a wide range of amines, reactions with alkylamines bearing β-hydrogen atoms can sometimes lead to lower yields due to competing β-hydride elimination. In such cases, copper-catalyzed conditions may be a viable alternative.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole Derivative

Materials:

-

4-Bromopyrazole derivative (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%)

-

Ligand (e.g., BrettPhos, 2-5 mol%)

-

Base (e.g., K₃PO₄, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., t-BuOH, toluene, or dioxane)

Procedure:

-

In a nitrogen-filled glovebox, charge a vial with the 4-bromopyrazole derivative, amine, palladium pre-catalyst, ligand, and base.

-

Add the anhydrous solvent.

-

Seal the vial with a PTFE-lined cap and remove it from the glovebox.

-

Heat the reaction mixture with stirring (e.g., 100 °C) for the required time (typically 12-24 hours).

-

After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., CH₂Cl₂) and water.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrazole.

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

References

- 1. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

A Guide to the Structural Elucidation of 4-bromo-5-methyl-3-nitro-1H-pyrazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 4-bromo-5-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal and materials chemistry. While a complete, published experimental dataset for this specific molecule is not widely available, this document serves as an in-depth guide for researchers, scientists, and drug development professionals on the methodologies and expected outcomes for its structural characterization. By leveraging established principles of spectroscopic and crystallographic analysis, and drawing comparisons with closely related, structurally confirmed analogues like 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, we present a robust workflow for its definitive identification and characterization. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Crystallography, and computational modeling.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional conformation, electronic properties, and ultimately, its structure-activity relationship (SAR). Therefore, a rigorous and unambiguous structural elucidation is a critical first step in the development of any new pyrazole-based compound.

This compound presents a unique combination of functional groups: a bromine atom, a methyl group, and a nitro group. Each of these substituents influences the electronic environment and steric properties of the pyrazole ring, making a detailed structural analysis essential for understanding its potential reactivity and biological interactions. This guide outlines the logical and experimental workflow for achieving a comprehensive structural understanding of this molecule.

The Integrated Approach to Structural Elucidation

The definitive structural analysis of a novel compound is rarely achieved through a single technique. Instead, a synergistic approach combining multiple analytical methods is employed. Each technique provides a unique piece of the structural puzzle, and their collective data allows for a confident and complete characterization. The workflow for analyzing this compound would logically proceed as follows:

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: The initial and most fundamental question in analyzing a new compound is its molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is the logical starting point as it provides a definitive molecular ion peak and characteristic fragmentation patterns that offer initial structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small quantity (less than 1 mg) of the purified solid is dissolved in a volatile solvent such as methanol or acetonitrile.

-

Injection: The solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Data & Interpretation

For this compound (C₄H₄BrN₃O₂), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 220.95/222.95 | Molecular ion peak showing the characteristic 1:1 isotopic pattern of bromine. |

| [M-NO₂]⁺ | 174.98/176.98 | Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds.[3][4] |

| [M-Br]⁺ | 142.03 | Loss of the bromine atom. |

| [C₃H₃N₂]⁺ | 67.03 | Fragmentation of the pyrazole ring. |

The high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, making FTIR an excellent tool for confirming the presence of the key nitro, N-H, and C-H bonds in our target molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorbance of infrared radiation at different wavenumbers is measured.

-

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted Data & Interpretation

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |

| 3100 - 3500 | N-H stretch | Broad band | Indicative of hydrogen bonding in the solid state.[5] |

| 1500 - 1560 | Asymmetric N-O stretch (NO₂) | Strong absorption | A key indicator of the nitro group.[5] |

| 1300 - 1360 | Symmetric N-O stretch (NO₂) | Strong absorption | Confirms the presence of the nitro group.[5] |

| ~2950 | C-H stretch (methyl) | Weak to medium | From the methyl group substituent. |

| 1400 - 1600 | C=N and C=C ring stretches | Multiple bands | Characteristic of the pyrazole aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework. For this compound, NMR will definitively place the substituents on the pyrazole ring.

Caption: Numbering scheme for this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Data Acquisition: The spectrum is acquired on a 300 or 500 MHz NMR spectrometer. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Data Acquisition: The spectrum is acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Predicted Data & Interpretation

¹H NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14-15 | Broad singlet | 1H | N1-H | The N-H proton of pyrazoles is typically deshielded and can be broad due to exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~2.5 | Singlet | 3H | C5-CH₃ | The methyl group protons are expected to be in the typical range for an aromatic methyl group. |

¹³C NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C3-NO₂ | The carbon attached to the electron-withdrawing nitro group will be significantly downfield.[6] |

| ~140 | C5-CH₃ | The carbon bearing the methyl group. |

| ~95 | C4-Br | The carbon attached to the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. |

| ~12 | C5-CH₃ | The methyl carbon itself will be significantly upfield. |

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While spectroscopic methods provide excellent evidence for connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique yields precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the compound's properties and potential for polymorphism.

Although a crystal structure for the title compound is not available, the structure of the closely related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has been determined and provides an excellent model for comparison.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen (~100-120 K) to minimize thermal vibrations.[9] X-ray diffraction data are collected using a diffractometer as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined to provide the final atomic coordinates and displacement parameters.[9]

Predicted Structural Parameters and Interpretation

Based on the structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, we can predict the following for this compound:

-

Planarity: The pyrazole ring is expected to be essentially planar.

-

Bond Lengths and Angles: The bond lengths and angles will be influenced by the electronic effects of the substituents. For example, the C3-N(O₂) bond will be relatively short, and the C4-Br bond length will be consistent with other brominated aromatic systems.

-

Intermolecular Interactions: In the solid state, hydrogen bonding between the N1-H of one molecule and a nitrogen or oxygen atom of a neighboring molecule is highly likely, leading to the formation of supramolecular structures such as dimers or chains.

| Parameter | Predicted Value (based on analogue) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C3-N(O₂) Bond Length | ~1.45 Å |

| C4-Br Bond Length | ~1.87 Å |

| C5-C(H₃) Bond Length | ~1.49 Å |

Computational Chemistry: A Synergistic Approach

Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings.[10][11] By calculating the optimized geometry and predicting spectroscopic properties, we can establish a strong correlation between theoretical and experimental data, increasing confidence in the structural assignment.

Methodology: DFT Calculations

-

Model Building: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[12]

-

Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and confirm that the optimized structure is a true energy minimum.

-

NMR Shielding Calculations: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

The calculated IR frequencies and NMR chemical shifts can then be compared with the experimental data. A good agreement between the calculated and experimental values provides strong support for the proposed structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. Mass spectrometry provides the foundational molecular formula, while FTIR spectroscopy identifies the key functional groups. NMR spectroscopy maps the precise connectivity of the atoms, and single-crystal X-ray crystallography offers the definitive three-dimensional structure in the solid state. Computational modeling further corroborates the experimental findings. By following the integrated workflow and detailed protocols outlined in this guide, researchers can achieve a comprehensive and unambiguous structural characterization of this and other novel pyrazole derivatives, paving the way for further investigation into their chemical and biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O [empowerhr4inno.udg.edu.me]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. science.su.edu.krd [science.su.edu.krd]

A Comprehensive Technical Guide to the Stability and Storage of 4-bromo-5-methyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-bromo-5-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By examining the inherent chemical properties of the substituted pyrazole ring system, this document outlines the principal factors that influence its stability, including temperature, light, pH, and atmospheric conditions. Detailed protocols for handling, storage, and stability assessment are provided to ensure the compound's integrity throughout its lifecycle in a research and development setting.

Introduction: The Chemical Landscape of a Substituted Pyrazole

This compound is a multifaceted molecule featuring a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms. This core structure is prevalent in numerous pharmacologically active agents.[1] The stability and reactivity of this compound are dictated by the interplay of its substituents: a bromine atom, a methyl group, and a nitro group. The pyrazole ring itself is generally stable due to its aromatic character.[2] However, the strongly electron-withdrawing nature of the nitro group, combined with the halogen substituent, significantly influences the electron density distribution within the ring, impacting its susceptibility to degradation.[3][4]

Understanding the stability profile of this compound is paramount for its application in drug discovery and material sciences, as degradation can lead to loss of potency, altered biological activity, and the generation of potentially toxic impurities. This guide serves as a foundational resource for ensuring the long-term integrity of this valuable research compound.

Physicochemical Properties and Inherent Stability

The stability of this compound is intrinsically linked to its molecular structure. The pyrazole ring is known for its resistance to oxidation and reduction, though it can be susceptible to electrophilic substitution.[2] The substituents on the ring modulate this inherent stability.

Key Structural Features Influencing Stability:

-

Nitro Group: The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack but can make it susceptible to nucleophilic substitution. Nitroaromatic compounds can also be sensitive to light and thermal stress.[5][6]

-

Bromo Group: The bromine atom is also electron-withdrawing and can influence the acidity of the N-H proton. Halogenated organic compounds can undergo dehalogenation under certain conditions.[7]

-

Methyl Group: The methyl group is weakly electron-donating, which can slightly counteract the deactivating effects of the other substituents.

Thermal Stability

Nitrated pyrazoles have been extensively studied as energetic materials, and their thermal stability is a key parameter.[6] While this compound is not primarily used as an explosive, the principles of thermal decomposition are relevant. The position of the nitro group on the pyrazole ring has a significant impact on thermal stability.[5] Generally, these compounds are solids with defined melting points and will decompose at elevated temperatures.[8] It is crucial to avoid high temperatures during storage and handling to prevent thermal decomposition.

Photostability

Nitroaromatic compounds are often susceptible to photodegradation.[9][10] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products. The primary photochemical events in nitroaromatics can be complex, involving transitions to excited states and potential cleavage of the carbon-nitro bond.[9][10] Therefore, protection from light is a critical aspect of storage.

Hydrolytic Stability

The hydrolytic stability of pyrazole derivatives can vary significantly depending on the substituents and the pH of the medium.[11][12] While the pyrazole ring itself is relatively resistant to hydrolysis, certain functional groups attached to it can be labile.[13] Given the presence of the electron-withdrawing nitro and bromo groups, the compound's stability in aqueous solutions, particularly at non-neutral pH, should be carefully considered.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound, the following storage and handling procedures are recommended to maintain its purity and stability.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation. While some related compounds are stored at room temperature, refrigeration provides an additional margin of safety.[14][15] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |

| Light | Amber vial or opaque container | Protects against photolytic degradation, a common pathway for nitroaromatic compounds.[9][10] |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and degradation due to moisture. The compound should be stored in a dry environment.[16][17] |

Step-by-Step Handling Procedure

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock container.

-

Sealing: After dispensing, purge the container with an inert gas before tightly resealing.

-

Cleaning: Clean any spills promptly. Dispose of waste according to institutional safety guidelines.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing analytical methods to assess stability and for interpreting experimental results.

References

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Bromo-3-methyl-1H-pyrazole 97 13808-64-5 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Primary photochemistry of nitrated aromatic compounds: excited-state dynamics and NO· dissociation from 9-nitroanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 84547-93-3|4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 15. 1076223-98-7|4-Bromo-5-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 16. angenechemical.com [angenechemical.com]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Introduction: Synthesizing Substituted Pyrazoles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is indispensable in academic and industrial research, particularly in the synthesis of biaryl and heteroaryl structures.[3][4]

Substituted pyrazole scaffolds are of paramount interest to researchers in drug development, as they are integral components of numerous biologically active molecules.[5][6] This guide focuses on a particularly challenging yet valuable substrate: 4-bromo-5-methyl-3-nitro-1H-pyrazole . The successful functionalization of this molecule provides a direct route to a class of compounds with significant potential in medicinal chemistry.

However, this substrate presents a confluence of challenges that demand a carefully considered approach:

-

Electronic Effects: The potent electron-withdrawing nitro group at the 3-position significantly modulates the electronic properties of the pyrazole ring.

-

Steric Hindrance: The methyl group at the 5-position, adjacent to the bromine at the 4-position, creates steric congestion around the reaction center, which can impede key steps in the catalytic cycle.[7][8][9]

-

Unprotected N-H Group: The presence of a potentially acidic proton on the pyrazole nitrogen can lead to unwanted side reactions or catalyst inhibition if not properly managed.[6]

This document provides an in-depth analysis of the reaction mechanism, a guide to parameter optimization, detailed experimental protocols, and troubleshooting advice to empower researchers to overcome these challenges and achieve high-yield synthesis of 4-aryl-5-methyl-3-nitro-1H-pyrazoles.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this cycle is crucial for diagnosing issues and optimizing conditions for the specific substrate, this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the pyrazole. The strong electron-withdrawing effect of the nitro group can make the C-Br bond more polarized and susceptible to this step. However, the steric bulk of the adjacent 5-methyl group can hinder the approach of the palladium catalyst, making this a potentially rate-limiting step.[8] The selection of a bulky ligand is critical to facilitate this transformation.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) complex, displacing the bromide. This step is facilitated by a base, which converts the neutral boronic acid into a more nucleophilic borate species.[4][10] The choice of base and solvent is critical to ensure efficient formation and transfer of this borate.

-

Reductive Elimination: The two coupled organic fragments (the pyrazole and the new aryl group) are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3] Steric hindrance between the two coupling partners can slow this step, again emphasizing the need for ligands that promote this process.

The unprotected N-H on the pyrazole ring adds a layer of complexity. It can be deprotonated by the base, and the resulting pyrazolate anion could potentially coordinate to the palladium center, leading to catalyst inhibition.[6] Using a base that effectively promotes transmetalation without passivating the catalyst is key.

Optimization of Key Reaction Parameters

A successful coupling of this compound hinges on the careful selection of four key components.

Catalyst and Ligand System

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for sterically demanding and electron-deficient heterocyclic substrates.[8] Modern, specialized palladium pre-catalysts combined with bulky, electron-rich ligands are required.

-

Recommended Catalysts: Buchwald pre-catalysts such as XPhos Pd G2 or SPhos Pd G2 are highly recommended. These are air- and moisture-stable complexes that readily generate the active Pd(0) species in solution. They are specifically designed for challenging couplings.[11][12]

-

Rationale: The bulky biarylphosphine ligands (like XPhos) create a coordinatively unsaturated palladium center that is highly reactive. This steric bulk accelerates both the oxidative addition of the hindered pyrazole and the final reductive elimination step, preventing catalyst decomposition and improving yields.[8][11]

Base Selection

The base plays a dual role: it activates the boronic acid and neutralizes the HBr formed during the reaction. Its strength and properties are critical.

-

Recommended Bases:

-

Potassium Phosphate (K₃PO₄): An excellent choice for substrates with acidic protons, as it is strong enough to promote transmetalation but generally does not cause unwanted side reactions.[6]

-

Cesium Carbonate (Cs₂CO₃): A strong inorganic base often used for difficult couplings, known to enhance reaction rates.[13]

-

-

Rationale: Weaker bases like sodium carbonate (Na₂CO₃) may not be sufficient to activate the boronic acid efficiently, leading to low conversion. Stronger bases are necessary, especially when dealing with the potentially inhibitory N-H group.[5][6]

Solvent System

The solvent must be able to dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base. It must also be stable at the required reaction temperatures.

-

Recommended Solvents: A mixture of an organic solvent and water is typically most effective.

-

1,4-Dioxane / Water (e.g., 4:1 or 5:1 ratio)

-

Toluene / Water

-

-

Rationale: The organic solvent provides a medium for the coupling partners, while the water helps to dissolve the inorganic base (K₃PO₄ or Cs₂CO₃) and facilitates the hydrolysis of the boronic acid/ester to the active borate species.[5][13] It is imperative to degas the solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

Boron Reagent

Either arylboronic acids or their corresponding pinacol esters can be used.

-

Recommendation: Use a slight excess of the boron reagent (1.2 to 1.5 equivalents ) relative to the bromo-pyrazole.

-

Rationale: Using an excess helps to drive the transmetalation step to completion, maximizing the conversion of the limiting bromo-pyrazole starting material. Boronate esters can offer improved stability and solubility for certain substrates.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Conventional Thermal Heating

This protocol uses standard laboratory heating equipment and is suitable for routine synthesis.

Materials & Reagents:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.3 equiv.)

-

XPhos Pd G2 (2-5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.5 equiv.)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or sealed vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G2 catalyst, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[14]

-

Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (typically a 4:1 or 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 0.5 mmol of substrate).

-

Heating: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 6-18 hours. Check for the consumption of the starting bromo-pyrazole.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields for challenging couplings.[13][15]

Materials & Reagents:

-

Same as Protocol 1.

-

Microwave reaction vial with a magnetic stir bar.

-

Microwave reactor.

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, XPhos Pd G2 catalyst, and K₃PO₄.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 ratio).

-

Sealing: Crimp the vial securely with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 20-60 minutes . Use the stir function throughout the reaction.

-

Monitoring & Work-up: After the allotted time, cool the vial to room temperature using compressed air. A small aliquot can be taken to check for completion by LC-MS. If complete, proceed with the work-up and purification steps as described in Protocol 1.

Data Summary: Comparative Overview

The following table provides a general comparison of the two protocols for synthesizing 4-aryl-5-methyl-3-nitro-1H-pyrazoles. Actual results may vary based on the specific arylboronic acid used.

| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted |

| Temperature | 90-110 °C | 120-140 °C |

| Time | 6-18 hours | 20-60 minutes |